Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate
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Overview
Description
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom and phenyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate typically involves the bromination of 4-phenylpyridine followed by esterification. The bromination reaction is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, often conducted under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-phenylpyridine: Lacks the ester group, making it less versatile in certain reactions.
4-Phenylpyridine: Does not contain the bromine atom, resulting in different reactivity and applications.
Phenylpyridine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness
Phenyl 3-bromo-4-phenylpyridine-1(4H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and ester groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Properties
CAS No. |
88345-88-4 |
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Molecular Formula |
C18H14BrNO2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
phenyl 3-bromo-4-phenyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C18H14BrNO2/c19-17-13-20(18(21)22-15-9-5-2-6-10-15)12-11-16(17)14-7-3-1-4-8-14/h1-13,16H |
InChI Key |
NITZFASQYMLPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(C=C2Br)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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